molecular formula C10H26ClN5 B11787730 N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

Cat. No.: B11787730
M. Wt: 251.80 g/mol
InChI Key: BYASJBUCMLHPTM-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H25N5·HCl. It is a derivative of piperazine and is characterized by the presence of multiple amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 2-(4-(2-aminoethyl)piperazin-1-yl)ethan-1-amine with ethylenediamine. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dichloromethane and methanol. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcohol solvent.

    Substitution: Alkyl halides or acyl chlorides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride involves its interaction with various molecular targets. The compound can bind to nucleic acids, facilitating their delivery into cells. This interaction is mediated by the multiple amine groups, which can form hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)piperazine: A simpler derivative of piperazine with fewer amine groups.

    Ethylenediamine: A basic building block used in the synthesis of more complex amines.

    2-(4-(2-aminoethyl)piperazin-1-yl)ethan-1-amine: A precursor in the synthesis of the target compound.

Uniqueness

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is unique due to its multiple amine groups, which enhance its ability to interact with nucleic acids and other biomolecules. This makes it particularly valuable in applications such as drug delivery and the development of new materials.

Properties

Molecular Formula

C10H26ClN5

Molecular Weight

251.80 g/mol

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H

InChI Key

BYASJBUCMLHPTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CCNCCN.Cl

Origin of Product

United States

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